Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound features a fused ring structure, which includes a pyridine ring fused to a quinoline ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds, such as indole derivatives, show various biologically vital properties . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have been found in many important synthetic drug molecules , suggesting that they may have favorable pharmacokinetic properties.
Action Environment
It is known that similar compounds, such as indole derivatives, are used in a variety of environments for the treatment of various disorders .
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial cell division and growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism. It influences cell signaling pathways such as the p53 pathway, leading to the activation of pro-apoptotic genes and suppression of anti-apoptotic genes. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply necessary for cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit enzyme activity. This binding interaction is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of efflux pumps that reduce intracellular concentrations of the compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound in vital organs, leading to cellular damage .
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases. These metabolic processes result in the formation of more water-soluble metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as P-glycoprotein can influence the intracellular concentration of the compound by facilitating its efflux from cells. The distribution of the compound is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins. Additionally, it can accumulate in the nucleus, where it modulates gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the condensation of appropriate precursors, such as 2-aminopyridine derivatives, with diketones or β-diketones under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Process optimization is crucial to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at various positions on the naphthyridine ring can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted naphthyridine derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets and pathways makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties can be harnessed for various industrial applications.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring structure and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also contain a fused ring system and are known for their diverse biological activities.
Uniqueness: Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl carboxylate group. This combination of features distinguishes it from other naphthyridine and quinoline derivatives, contributing to its distinct chemical and biological properties.
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Properties
IUPAC Name |
ethyl 4-hydroxy-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(17)8-9(15)7-5-4-6-13-10(7)14(2)11(8)16/h4-6,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKSOVGCSSPZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715964 | |
Record name | Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77276-17-6 | |
Record name | Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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